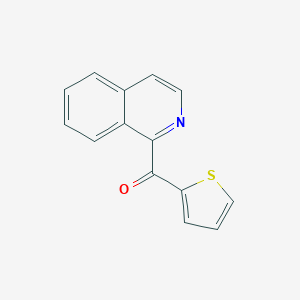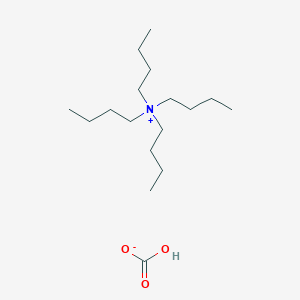
1-丁铵,N,N,N-三丁基-,碳酸(1:1)
描述
hydrogen carbonate;tetrabutylazanium is an organic compound with the chemical formula C₁₇H₃₇NO₃. It is a salt formed from tetrabutylammonium cation and hydrogen carbonate anion. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
科学研究应用
相转移催化在富勒烯醇合成中的应用
四丁基氢氧化铵用于富勒烯醇的相转移催化合成 . 富勒烯醇是一种多羟基化的富勒烯,其合成涉及富勒烯的羟基化。 该过程使用四丁基氢氧化铵 (TBAH) 作为相转移催化剂,并使用氢氧化钠 (NaOH) 溶液作为氢氧根离子的来源 .
分子间相互作用研究
该化合物用于研究含季铵盐的半笼形水合物中的分子间和离子间相互作用 . 这些研究使用低频拉曼光谱法进行,这是一种太赫兹光谱法 .
相转移催化剂 (PTC)
四丁基氢氧化铵被广泛用作化学领域各种相转移催化剂 (PTC) . PTC 用于促进反应物从一个相到另一个相的迁移。
高效液相色谱法 (HPLC) 中的离子对试剂
该化合物也用作离子对试剂以及高效液相色谱法 (HPLC) 中的流动相添加剂 . 这有助于分离、鉴定和量化混合物中的成分。
相转移催化剂残留量的分光光度法测定
四丁基氢氧化铵用于测定 PET 放射性药物剂量中相转移催化剂残留量的分光光度法方法和装置 .
氨基甲酸酯的合成
合成 Cu/ZnO 催化剂的沉淀剂
生化分析
Biochemical Properties
Tetrabutylammonium hydrogen carbonate is used in the research laboratory to prepare lipophilic salts of inorganic anions . It is also used in methods and devices for the spectrophotometric determination of residual phase transfer catalyst in a PET radiopharmaceutical dose
Cellular Effects
It is known that Tetrabutylammonium salts are more lipophilic but crystallize less readily , which may influence their interactions with cells and cellular processes.
Molecular Mechanism
It is known that Tetrabutylammonium salts are used in the research laboratory to prepare lipophilic salts of inorganic anions . This suggests that they may interact with biomolecules through ionic interactions.
准备方法
Synthetic Routes and Reaction Conditions: hydrogen carbonate;tetrabutylazanium can be synthesized by reacting tetrabutylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
Tetrabutylammonium hydroxide+Carbon dioxide→Tetrabutylammonium hydrogen carbonate
Industrial Production Methods: In industrial settings, the production of tetrabutylammonium hydrogen carbonate involves the continuous bubbling of carbon dioxide through a solution of tetrabutylammonium hydroxide. The process is monitored to ensure complete conversion and purity of the product. The compound is then isolated by crystallization or evaporation of the solvent.
Types of Reactions:
Substitution Reactions: hydrogen carbonate;tetrabutylazanium can undergo nucleophilic substitution reactions where the hydrogen carbonate anion acts as a nucleophile.
Decomposition Reactions: Upon heating, it decomposes to produce tetrabutylammonium carbonate and water.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.
Decomposition: Heating the compound at temperatures above 100°C.
Major Products:
Substitution Reactions: Products depend on the electrophile used, often resulting in the formation of new carbon-carbon or carbon-oxygen bonds.
Decomposition: Produces tetrabutylammonium carbonate and water.
Chemistry:
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Reagent: Employed in the preparation of other tetrabutylammonium salts.
Biology:
Buffering Agent: Utilized in biological assays and experiments requiring a stable pH environment.
Medicine:
Drug Development: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry:
Electrochemistry: Used in the preparation of electrolytes for electrochemical cells.
Polymer Science: Acts as a catalyst in the polymerization of certain monomers.
作用机制
hydrogen carbonate;tetrabutylazanium exerts its effects primarily through its ability to act as a nucleophile and a base. The tetrabutylammonium cation stabilizes the hydrogen carbonate anion, allowing it to participate in various chemical reactions. The compound can interact with molecular targets through ionic interactions and hydrogen bonding, facilitating reactions in both organic and aqueous environments.
相似化合物的比较
- Tetrabutylammonium hydroxide
- Tetrabutylammonium chloride
- Tetrabutylammonium bromide
Comparison:
- Tetrabutylammonium hydroxide: Stronger base, used in different types of reactions where a stronger nucleophile is required.
- Tetrabutylammonium chloride and Bromide: Used primarily as phase-transfer catalysts but do not provide the buffering capacity of tetrabutylammonium hydrogen carbonate.
Uniqueness: hydrogen carbonate;tetrabutylazanium is unique due to its dual role as a nucleophile and a buffering agent, making it versatile in both organic synthesis and biological applications.
This comprehensive overview highlights the significance of tetrabutylammonium hydrogen carbonate in various fields, showcasing its versatility and unique properties
属性
IUPAC Name |
hydrogen carbonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLOZLUWWLDFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014793 | |
| Record name | Hydrogen carbonate;tetrabutylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-62-1 | |
| Record name | Tetrabutylammonium bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen carbonate;tetrabutylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrabutylammonium hydrogencarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabutylammonium bicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrabutylammonium hydrogen carbonate in the synthesis of 16α-[18F]fluoroestradiol?
A1: Tetrabutylammonium hydrogen carbonate acts as a phase transfer catalyst in the synthesis of 16α-[18F]fluoroestradiol []. Phase transfer catalysts facilitate reactions between reactants located in different immiscible phases, such as water and organic solvents. In this specific case, it helps improve the reaction efficiency of the radiofluorination step, which is crucial for incorporating the radioactive fluorine-18 atom into the estradiol molecule.
Q2: How does the catalytic efficiency of tetrabutylammonium hydrogen carbonate compare to Kryptofix 222/K2CO3 in this specific synthesis?
A2: The research found no significant difference in catalytic activity between tetrabutylammonium hydrogen carbonate and Kryptofix 222/K2CO3 for the synthesis of 16α-[18F]fluoroestradiol []. Both catalysts resulted in comparable radiochemical yields, suggesting that both are viable options for this particular reaction. This information can be helpful for researchers choosing a catalyst based on factors like availability, cost, or specific reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


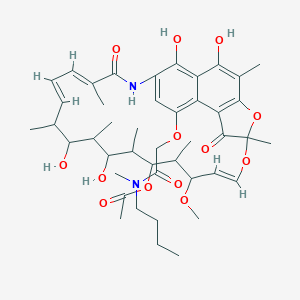
![2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)
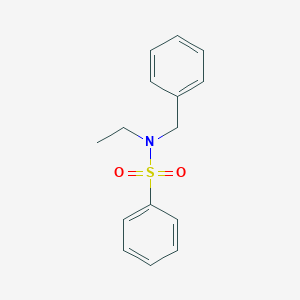

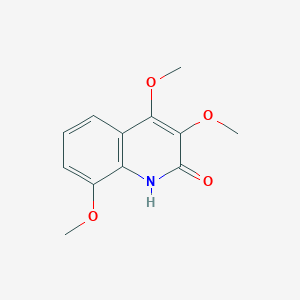
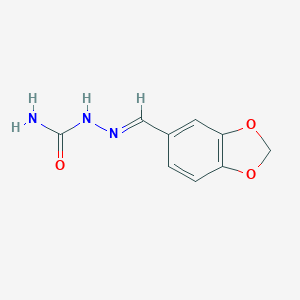
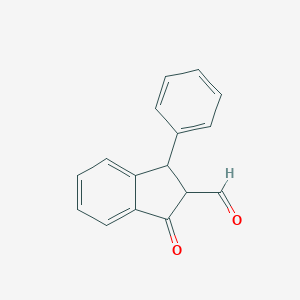
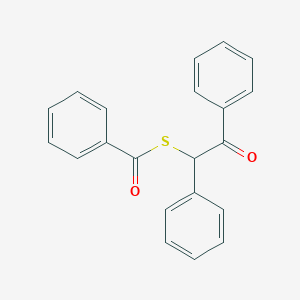

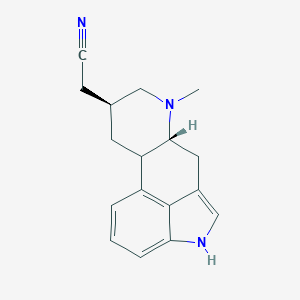
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)

